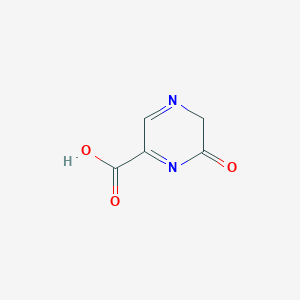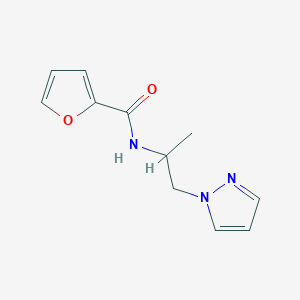![molecular formula C8H12F2N2O4S B14914843 (R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14914843.png)
(R)-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a spirocyclic framework, which includes a six-membered ring fused to a five-membered ring, along with functional groups such as a carboxylic acid, a sulfamoyl group, and two fluorine atoms. The stereochemistry of the compound is defined by the ®-configuration at the spiro center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with an amine. This step often requires the use of a strong base and a suitable solvent.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are typically carried out under controlled temperature conditions to ensure selectivity and yield.
Sulfamoylation: The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride or a similar reagent. This step often requires the presence of a base to neutralize the generated hydrochloric acid.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of ®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid may involve optimization of the above synthetic steps to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. For example, the sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the fluorine atoms can enhance binding through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2-Difluoro-6-azaspiro[2.5]octane-1-carboxylic acid: Lacks the sulfamoyl group, resulting in different chemical reactivity and biological activity.
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-methanol:
Uniqueness
®-2,2-Difluoro-6-sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is unique due to the combination of its spirocyclic structure, the presence of both fluorine atoms and a sulfamoyl group, and its ®-configuration
Eigenschaften
Molekularformel |
C8H12F2N2O4S |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
(1R)-2,2-difluoro-6-sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2N2O4S/c9-8(10)5(6(13)14)7(8)1-3-12(4-2-7)17(11,15)16/h5H,1-4H2,(H,13,14)(H2,11,15,16)/t5-/m0/s1 |
InChI-Schlüssel |
OCZOYTPEWIVAGK-YFKPBYRVSA-N |
Isomerische SMILES |
C1CN(CCC12[C@@H](C2(F)F)C(=O)O)S(=O)(=O)N |
Kanonische SMILES |
C1CN(CCC12C(C2(F)F)C(=O)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)




![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)

